molecular formula C13H14N4 B12825928 5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole

5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B12825928
M. Wt: 226.28 g/mol
InChI Key: WUZJFZYOJIQWRB-UHFFFAOYSA-N
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Description

5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzimidazole core substituted with an imidazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole and benzimidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings.

Scientific Research Applications

5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The imidazole and benzimidazole rings can bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual imidazole and benzimidazole rings make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

6-(1-imidazol-1-ylethyl)-2-methyl-1H-benzimidazole

InChI

InChI=1S/C13H14N4/c1-9(17-6-5-14-8-17)11-3-4-12-13(7-11)16-10(2)15-12/h3-9H,1-2H3,(H,15,16)

InChI Key

WUZJFZYOJIQWRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(C)N3C=CN=C3

Origin of Product

United States

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